3-Methanesulfinylbutan-1-amine chemical properties
3-Methanesulfinylbutan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methanesulfinylbutan-1-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methanesulfinylbutan-1-amine. As this compound is not extensively documented in current literature, this paper synthesizes information from foundational chemical principles and data on analogous structures, specifically primary alkyl amines and alkyl sulfoxides. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, predicted physicochemical properties, reactivity, and potential applications, grounded in established organosulfur and amine chemistry.
Introduction and Molecular Structure
3-Methanesulfinylbutan-1-amine, with the chemical structure NH₂-CH₂-CH₂-CH(S(O)CH₃)-CH₃, is a bifunctional organic molecule containing a primary aliphatic amine and a chiral sulfoxide group. The presence of these two distinct functional groups imparts a unique combination of properties, including basicity, nucleophilicity, and chirality, making it a molecule of interest for synthetic chemistry and materials science.
The sulfinyl group (S=O) renders the sulfur atom a stereocenter, meaning 3-Methanesulfinylbutan-1-amine can exist as two enantiomers, (R)- and (S)-. The carbon atom to which the sulfinyl group is attached (C3) is also a stereocenter, leading to a total of four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). The stereochemistry of the molecule is a critical determinant of its biological activity and its efficacy as a chiral auxiliary or ligand in asymmetric synthesis.
The bond between sulfur and oxygen in the sulfoxide is polar and best described as an intermediate between a dative bond and a polarized double bond.[1] The sulfur center has a pyramidal geometry.[1]
Figure 1: 2D Chemical Structure of 3-Methanesulfinylbutan-1-amine.
Physicochemical Properties
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₅H₁₃NOS | Based on atom count from the structure. |
| Molecular Weight | 135.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical appearance for small aliphatic amines and sulfoxides. |
| Boiling Point | ~220-240 °C | Higher than simple butylamine (~78 °C) due to the polar sulfoxide group, which increases intermolecular forces (dipole-dipole interactions) and molecular weight. |
| Solubility | Soluble in water and polar organic solvents | The primary amine can form hydrogen bonds with water, and the polar sulfoxide group (similar to DMSO) enhances water solubility. |
| pKa (Conjugate Acid) | ~10.5 | The pKa of the ammonium ion (R-NH₃⁺) for simple primary aliphatic amines is typically in the range of 9.5 to 11.0.[2][3] The sulfoxide group is weakly electron-withdrawing and is not expected to significantly alter this. |
| pKa (α-proton to S=O) | > 35 (in DMSO) | The C-H protons at the C3 position are weakly acidic. Protons alpha to an alkyl sulfoxide are significantly less acidic than those alpha to a ketone, with pKa values typically above 35 in DMSO.[4][5] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical and common method for the synthesis of sulfoxides is the controlled oxidation of the corresponding sulfide.[6] This retro-synthetic approach suggests that 3-(methylthio)butan-1-amine would be the direct precursor.
Figure 2: Proposed retro-synthetic workflow for 3-Methanesulfinylbutan-1-amine.
Experimental Protocol: Synthesis via Oxidation
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Step 1: Synthesis of 3-(Methylthio)butan-1-amine (Sulfide Precursor).
-
This precursor can be synthesized via several routes, one being the reductive amination of 4-(methylthio)butan-2-one.
-
-
Step 2: Oxidation to 3-Methanesulfinylbutan-1-amine.
-
Dissolve the sulfide precursor, 3-(methylthio)butan-1-amine, in a suitable solvent such as methanol or dichloromethane at 0 °C.
-
Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the solution. The use of one equivalent is crucial to prevent over-oxidation to the corresponding sulfone.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench any remaining oxidant. For m-CPBA, a wash with aqueous sodium bisulfite solution is effective.
-
Perform an aqueous workup, typically involving extraction with an organic solvent and subsequent purification by column chromatography on silica gel.
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Chemical Reactivity
The reactivity of 3-Methanesulfinylbutan-1-amine is dictated by its two functional groups.
Reactions of the Primary Amine Group:
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Basicity: As a primary amine, it is a weak base and will react with acids to form the corresponding ammonium salt (e.g., a hydrochloride salt with HCl). This property is fundamental for its purification and handling.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation.[7]
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).
-
Reactions of the Sulfoxide Group:
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Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents (e.g., excess H₂O₂ or KMnO₄).
-
Reduction: It can be reduced back to the sulfide using reducing agents like trifluoromethanesulfonic anhydride/2-chloropyridine or other specialized reagents.[8]
-
Pummerer Rearrangement: In the presence of an acylating agent (like acetic anhydride), α-acylthioethers can be formed.
-
Thermal Elimination: For certain sulfoxides, heating can lead to a syn-elimination reaction to form an alkene, though this is less common for simple alkyl sulfoxides without specific structural features.
-
Chiral Auxiliary: Chiral sulfoxides are widely used in asymmetric synthesis to control the stereochemical outcome of reactions.[9] The enantiopure forms of 3-Methanesulfinylbutan-1-amine could potentially serve this purpose.
Spectroscopic and Analytical Characterization
The structure of 3-Methanesulfinylbutan-1-amine can be confirmed using a combination of spectroscopic methods. The following are predicted spectral features.
Infrared (IR) Spectroscopy
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N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[10] One is for the symmetric and the other for the asymmetric N-H stretch.
-
S=O Stretching: A strong, characteristic absorption band for the sulfoxide group is expected between 1030-1070 cm⁻¹. The exact position can be influenced by hydrogen bonding.[11]
-
N-H Bending: A scissoring vibration for the -NH₂ group should appear in the 1590-1650 cm⁻¹ region.
-
C-N Stretching: A weak to medium band is expected around 1000-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-NH₂ Protons: A broad singlet, typically between δ 1.0-3.0 ppm. The chemical shift is highly dependent on solvent and concentration.
-
-S(O)CH₃ Protons: A sharp singlet expected around δ 2.5-2.7 ppm, similar to the methyl protons in DMSO.[12]
-
Alkyl Chain Protons (-CH₂CH₂CH-): These will appear as complex multiplets in the δ 1.5-3.5 ppm range. The protons on the carbon adjacent to the amine (C1) would be around δ 2.7-3.0 ppm, while the proton on the chiral carbon (C3) would be deshielded by the sulfoxide group, likely appearing around δ 2.8-3.2 ppm.[13]
-
-CH₃ Protons (C4): A doublet in the δ 1.2-1.5 ppm range, coupled to the C3 proton.
¹³C NMR:
-
C1 (adjacent to NH₂): Expected in the δ 37-45 ppm range.[14]
-
C3 (adjacent to S=O): Deshielded by the sulfoxide, likely appearing in the δ 55-65 ppm range.
-
-S(O)CH₃ Carbon: Expected around δ 40-45 ppm.[15]
-
Other Alkyl Carbons (C2, C4): Expected in the upfield region, δ 10-35 ppm.[16]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 135. As the molecule contains one nitrogen atom, this peak will have an odd mass, consistent with the Nitrogen Rule.
-
Fragmentation:
-
Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion at m/z = 30 ([CH₂=NH₂]⁺).
-
Sulfoxide Fragmentation: Common fragmentation patterns for sulfoxides include the loss of the oxygen atom ([M-16]⁺) or the loss of the entire sulfinyl group.[17]
-
Potential Applications and Safety Considerations
Potential Applications
-
Chiral Building Block: As a chiral molecule, enantiomerically pure 3-Methanesulfinylbutan-1-amine could serve as a valuable building block in the synthesis of complex, biologically active molecules and pharmaceuticals.
-
Asymmetric Synthesis: It could be used as a chiral ligand for metal catalysts or as a chiral auxiliary to direct the stereoselective formation of new stereocenters.
-
Coordination Chemistry: The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes it an interesting candidate for creating coordination complexes with various metals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on the properties of its functional groups.
-
Primary Amines: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage. They are also often irritating to the respiratory system.
-
Sulfoxides: Alkyl sulfoxides like DMSO are generally considered to have low toxicity. However, they are known to enhance the dermal absorption of other chemicals.
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents and acids.
-
Conclusion
3-Methanesulfinylbutan-1-amine represents a structurally intriguing molecule that combines the well-established chemistry of primary amines and sulfoxides. While not a common chemical, its synthesis is feasible through standard organic transformations, primarily the oxidation of its sulfide analog. Its bifunctional and chiral nature suggests significant potential as a building block or ligand in advanced synthetic applications. All characterization and property data in this guide are based on established principles and should be experimentally verified for any practical application.
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